2-(Tetrahydro-2H-pyran-2-yl)ethanamine synthesis protocol
2-(Tetrahydro-2H-pyran-2-yl)ethanamine synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Tetrahydro-2H-pyran-2-yl)ethanamine is a valuable primary amine building block in medicinal chemistry and organic synthesis. The tetrahydropyran (THP) moiety serves as a versatile cyclic ether scaffold, while the ethylamine group provides a key nucleophilic handle for further functionalization. This guide provides a detailed examination of the principal synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the methodologies. We will explore two robust and widely applicable strategies: the Gabriel Synthesis and Reductive Amination, offering field-proven insights to guide researchers in selecting the optimal pathway for their specific needs.
Introduction: Strategic Importance of the Target Moiety
The structural motif of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine combines two features of significant interest in drug development. The tetrahydropyran ring is a common feature in many natural products and serves as a stable, non-aromatic heterocyclic system that can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[1] The primary amino group is a fundamental functional group, acting as a precursor for the formation of amides, sulfonamides, ureas, and other nitrogen-containing structures crucial for biological activity. The synthesis of this specific building block, therefore, is a key enabling step in the development of novel therapeutics. This guide focuses on providing a practical and scientifically grounded framework for its efficient preparation.
Synthetic Strategy I: The Gabriel Synthesis
The Gabriel synthesis is a cornerstone of primary amine synthesis, valued for its ability to prevent the over-alkylation often observed with direct alkylation of ammonia.[2][3] This method employs the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻), ensuring that only a single alkylation event occurs.[4] The process involves two main stages: the N-alkylation of potassium phthalimide followed by the liberation of the desired primary amine.
Principle and Rationale
The core principle of the Gabriel synthesis lies in the acidity of the N-H bond of phthalimide (pKa ≈ 8.3), which is flanked by two electron-withdrawing carbonyl groups.[2] This allows for easy deprotonation with a moderately strong base to form the nucleophilic potassium phthalimide. This nucleophile then displaces a leaving group on a suitable electrophile, in this case, a 2-(2-haloethyl)tetrahydro-2H-pyran, in a classic SN2 reaction.[5] The resulting N-alkylated phthalimide is stable and not nucleophilic, preventing any further reaction.[3] The final step involves cleaving the N-C bonds of the phthalimide to release the primary amine. While acidic or basic hydrolysis is possible, the Ing-Manske procedure, which uses hydrazine, is often preferred for its milder and more neutral reaction conditions.[2][5]
Experimental Workflow and Mechanism
The overall workflow for the Gabriel synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine is depicted below.
Caption: Workflow for the Gabriel Synthesis of the target amine.
Detailed Experimental Protocol
Starting Material: 2-(2-Bromoethyl)tetrahydro-2H-pyran (Assumed to be available or synthesized separately).
Part 1: N-Alkylation
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To a solution of 2-(2-bromoethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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The solid N-[2-(Tetrahydro-2H-pyran-2-yl)ethyl]phthalimide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step.
Part 2: Hydrazinolysis (Ing-Manske Procedure)
-
Suspend the dried N-[2-(Tetrahydro-2H-pyran-2-yl)ethyl]phthalimide (1.0 eq) in ethanol (EtOH, approx. 0.3 M) in a round-bottom flask.
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Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the suspension.[5]
-
Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[4]
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Cool the mixture to room temperature and acidify with dilute HCl to pH ~1-2 to protonate the product amine.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with aqueous NaOH to pH >12 and extract the product amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by vacuum distillation to obtain 2-(Tetrahydro-2H-pyran-2-yl)ethanamine as a colorless oil.
Data Summary
| Parameter | Value/Condition | Rationale & Citation |
| N-Alkylation Solvent | DMF, DMSO | Good solvents for SN2 reactions.[5] |
| N-Alkylation Temp. | 80-90 °C | Provides sufficient energy for the SN2 reaction without significant side reactions. |
| Deprotection Reagent | Hydrazine Hydrate | Milder, neutral conditions compared to strong acid/base hydrolysis.[2][5] |
| Deprotection Solvent | Ethanol | Common solvent for hydrazinolysis, allows for easy reflux.[6] |
| Typical Yield | 70-85% (overall) | Representative yields for Gabriel syntheses of primary amines. |
| Purity | >95% (after distillation) | Vacuum distillation is effective for purifying liquid amines. |
Synthetic Strategy II: Reductive Amination
Reductive amination is a highly efficient and versatile one-pot method for synthesizing amines from carbonyl compounds.[7] For the synthesis of a primary amine, this involves the reaction of an aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.[8] This method is often favored for its operational simplicity and high atom economy.
Principle and Rationale
This strategy begins with a carbonyl compound, (Tetrahydro-2H-pyran-2-yl)acetaldehyde. The reaction is typically performed under mildly acidic conditions, which catalyze the condensation of the aldehyde with ammonia to form a hemiaminal, followed by dehydration to yield a protonated iminium ion.[9] A selective reducing agent, present in the same pot, then reduces the iminium ion to the primary amine. The key to success is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal because they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the electrophilic iminium intermediate.[9][10]
Experimental Workflow and Mechanism
The reductive amination pathway is a convergent one-pot process.
Caption: One-pot workflow for Reductive Amination.
Detailed Experimental Protocol
Starting Material: (Tetrahydro-2H-pyran-2-yl)acetaldehyde (Assumed to be available or synthesized separately, e.g., by oxidation of the corresponding alcohol).
-
Dissolve (Tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 eq) in methanol (MeOH, approx. 0.4 M).
-
Add ammonium acetate (NH₄OAc, 5-10 eq) as the ammonia source and a catalytic amount of glacial acetic acid (AcOH) to maintain a pH of ~6.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in a small amount of methanol. Caution: NaBH₃CN is highly toxic and should be handled with care in a fume hood.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding dilute HCl until the solution is acidic (pH ~2) to destroy any remaining borohydride (monitor for gas evolution).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with solid NaOH or concentrated NaOH solution to pH >12.
-
Extract the product amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by vacuum distillation.
Data Summary
| Parameter | Value/Condition | Rationale & Citation |
| Ammonia Source | NH₄OAc, aq. NH₃ | Ammonium acetate is a convenient solid source of ammonia and a buffer.[7] |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | Selective for iminiums over carbonyls, stable in mildly acidic conditions.[9][10] |
| Solvent | Methanol, THF | Protic solvents like methanol are common and effective.[10] |
| pH Control | Acetic Acid (cat.) | Catalyzes imine formation while being compatible with the reducing agent.[9] |
| Typical Yield | 75-90% | Reductive aminations are generally high-yielding.[7] |
| Purity | >95% (after distillation) | Purification is standard for liquid amines. |
Comparative Analysis and Conclusion
Both the Gabriel synthesis and reductive amination are effective strategies for preparing 2-(Tetrahydro-2H-pyran-2-yl)ethanamine. The choice between them depends on starting material availability, scale, and laboratory safety considerations.
-
Gabriel Synthesis : This is a classic, robust, and reliable method. Its main advantage is the complete avoidance of over-alkylation.[3] However, it is a two-step process, can involve relatively harsh deprotection conditions, and generates a stoichiometric amount of phthalhydrazide waste, which can complicate purification.[4]
-
Reductive Amination : This is a more modern, often one-pot procedure that is highly efficient and atom-economical.[7] It is generally the preferred method if the starting aldehyde is readily accessible. Care must be taken with toxic reagents like NaBH₃CN, though less toxic alternatives like sodium triacetoxyborohydride (STAB) can often be substituted.[9]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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ResearchGate. (PDF) Boron reagents for reductive amination. [Link]
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